4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Overview
Description
The compound "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The structure of the compound suggests that it contains both ethylsulfanyl and methyl groups attached to a triazine ring, which is a six-membered aromatic ring with three nitrogen atoms at non-adjacent positions. This compound is likely to exhibit interesting chemical and physical properties due to the presence of these functional groups and the triazine core.
Synthesis Analysis
The synthesis of related triazine derivatives has been explored in several studies. For instance, a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been studied, leading to the formation of products with the methylsulfanyl group intact . Additionally, a practical one-pot synthesis method has been developed for 4,6-disubstituted and 4-(hetero)aryl-6-methyl-1,3,5-triazin-2-amines, which involves cotrimerization of aromatic nitriles with guanidine or reaction with N-acetylguanidine . These methods could potentially be adapted for the synthesis of "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine".
Molecular Structure Analysis
The molecular structure of triazine derivatives can be quite complex. For example, X-ray crystallography data revealed that a related compound crystallizes in a non-centrosymmetric space group with triclinic system, and the crystal structure is formed by numerous intermolecular N···H contacts . Another study on pyrazolo[1,5-a][1,3,5]triazines showed evidence for aromatic delocalization in the pyrazole rings and different conformations adopted by the ethylsulfanyl substituents . These findings suggest that "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine" may also exhibit interesting structural features.
Chemical Reactions Analysis
The chemical reactivity of triazine derivatives can involve various transformations. For instance, amine exchange reactions have been observed with 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide and amino acids, leading to the formation of new triazine-containing compounds . This indicates that "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine" could also participate in similar reactions, potentially leading to a variety of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can vary widely. For example, the presence of a methylsulfanyl group has been shown to affect the properties of the compound, as seen in the 1H NMR spectra . Additionally, the presence of ethylsulfanyl and methyl groups could influence the solubility, melting point, and stability of "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine". The intermolecular interactions, such as hydrogen bonding and pi-stacking, observed in related compounds could also play a role in the compound's physical properties and crystal packing .
Scientific Research Applications
1. Antimicrobial Applications
- Summary of Application: Compounds with a similar structure, specifically N-substituted-amino-, N-arylsulfonylamino-, and N-aryl-4-ethylsulfanyl-2-pyridones, were synthesized and evaluated for their antimicrobial activities .
- Methods of Application: The compounds were synthesized by the reaction of cyanoketene dithioacetal with substituted cyanohydrazides . The antimicrobial activities of the compounds were then evaluated against four fungal and eight bacterial strains .
- Results: The results showed that compound 14b had excellent activities compared to all other newly synthesized compounds and a variety of standard ones against a variety of bacterial and fungal strains .
2. Vitamin B1 Synthesis
- Summary of Application: Thiazole, a compound with a similar structure to the one you mentioned, is naturally found in Vitamin B1 (thiamine) .
- Methods of Application: Thiamine helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
- Results: The presence of the thiazole ring in Vitamin B1 contributes to its essential role in human health .
3. Antimicrobial Drugs
- Summary of Application: The design and development of new methods for the synthesis of antimicrobial drugs is an important goal currently for medicinal chemistry . Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities .
- Methods of Application: Sixteen novel N-substituted-amino-, N-arylsulfonylamino-, and N-aryl-4-ethylsulfanyl-2-pyridones were synthesized . The antimicrobial activities of the compounds were evaluated against four fungal and eight bacterial strains .
- Results: Antimicrobial results showed that compound 14b had excellent activities as compared to all other newly synthesized compounds and a variety of standard ones against a variety of bacterial and fungal strains .
4. Drug Discovery
- Summary of Application: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods of Application: This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results: The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
5. Antimicrobial Drugs
- Summary of Application: The design and development of new methods for the synthesis of antimicrobial drugs is an important goal currently for medicinal chemistry . Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities .
- Methods of Application: Sixteen novel N-substituted-amino-, N-arylsulfonylamino-, and N-aryl-4-ethylsulfanyl-2-pyridones were synthesized . The antimicrobial activities of the compounds were evaluated against four fungal and eight bacterial strains .
- Results: Antimicrobial results showed that compound 14b had excellent activities as compared to all other newly synthesized compounds and a variety of standard ones against a variety of bacterial and fungal strains .
6. Biological Activities of Thiazoles
- Summary of Application: Thiazoles, which have a similar structure to the compound you mentioned, have diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
- Methods of Application: Thiazoles are synthesized and evaluated for their biological activities . They are used in the synthesis of various drugs and have been shown to have antimicrobial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
- Results: The biological importance of thiazoles has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQMCVIFTDRXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369415 | |
Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine | |
CAS RN |
57639-45-9 | |
Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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